N'-[3-(2-chlorophenothiazin-10-yl)propyl]-N,N,N'-trimethylpropane-1,3-diamine
Vue d'ensemble
Description
“N’-[3-(2-chlorophenothiazin-10-yl)propyl]-N,N,N’-trimethylpropane-1,3-diamine” is a chemical compound that is related to perphenazine , a piperazinyl phenothiazine . It is also known as Chlorpromazine Hydrochloride Impurity B .
Synthesis Analysis
The synthesis of related compounds like Chlorpromazine can be achieved from 2-chloro-10H-phenothiazine by alkylation with 3-dimethylaminopropylchloride in the presence of sodium amide .Applications De Recherche Scientifique
Antifungal and Anticonvulsant Activities
N'-[3-(2-chlorophenothiazin-10-yl)propyl]-N,N,N'-trimethylpropane-1,3-diamine and its derivatives have demonstrated potential antifungal and anticonvulsant properties. Srivastava, Srivastava, and Srivastava (2001) found that specific derivatives of this compound exhibit significant antifungal and anticonvulsant activities (Srivastava, S. Srivastava, & S. D. Srivastava, 2001).
Neuroprotective Agents for Alzheimer's Disease
The compound has shown promise as a neuroprotective agent and is being considered for the treatment of Alzheimer's disease. González-Muñoz et al. (2011) reported its effectiveness as a neuroprotectant and selective butyrylcholinesterase inhibitor, which is crucial for Alzheimer's therapy (González-Muñoz et al., 2011).
Antioxidant Properties
Research has also indicated the antioxidant potential of related thiazole derivatives. Jaishree et al. (2012) synthesized novel thiazole derivatives, showing potent antioxidant activities in vitro (Jaishree, Ramdas, Sachin, & Ramesh, 2012).
Antimalarial Activity
Burgess et al. (2006) demonstrated the efficacy of a similar compound against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, offering a new direction in antimalarial drug design (Burgess, Selzer, Kelly, Smilkstein, Riscoe, & Peyton, 2006).
Antiparasitic Properties
Khan et al. (2000) found that certain derivatives can inhibit trypanothione reductase from Trypanosoma cruzi, pointing to its potential application in treating diseases like African trypanosomiasis, Chagas disease, and leishmaniasis (Khan, Austin, Chan, Yin, Marks, Vaghjiani, Kendrick, Yardley, Croft, & Douglas, 2000).
Mécanisme D'action
Target of Action
Q5S3FXN3C4, also known as 2-Chloro-10-[3-[[3-(dimethylamino)propyl]methylamino]propyl]phenothiazine or N’-[3-(2-chlorophenothiazin-10-yl)propyl]-N,N,N’-trimethylpropane-1,3-diamine, is an atypical antipsychotic agent . Its primary targets are dopamine type 2 (D2) and serotonin 2A (5HT2A) receptors .
Mode of Action
It is believed that its actions could occur from theantagonism of dopamine type 2 (D2) and serotonin 2A (5HT2A) receptors . This antagonism leads to changes in neurotransmitter levels in the brain, which can help to alleviate symptoms of certain mental disorders.
Biochemical Pathways
The antagonism of D2 and 5HT2A receptors by Q5S3FXN3C4 affects multiple biochemical pathways in the brain. These include pathways involved in the regulation of mood, cognition, and behavior. The downstream effects of these changes can include a reduction in symptoms of schizophrenia, bipolar disorder, and major depressive disorder .
Pharmacokinetics
It is known that q5s3fxn3c4 demonstrates a high level of therapeutic efficacy and low risk of adverse effects during long-term treatment . It is well-tolerated and a suitable option for some patients with high sensitivity to other drugs .
Result of Action
The molecular and cellular effects of Q5S3FXN3C4’s action include changes in neurotransmitter levels and neuronal activity in the brain. These changes can lead to improvements in symptoms of mental disorders such as schizophrenia, bipolar disorder, and major depressive disorder .
Safety and Hazards
While specific safety and hazards of “N’-[3-(2-chlorophenothiazin-10-yl)propyl]-N,N,N’-trimethylpropane-1,3-diamine” are not mentioned in the search results, it’s important to note that related compounds like perphenazine have been associated with increased mortality in elderly patients with dementia-related psychosis .
Propriétés
IUPAC Name |
N'-[3-(2-chlorophenothiazin-10-yl)propyl]-N,N,N'-trimethylpropane-1,3-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28ClN3S/c1-23(2)12-6-13-24(3)14-7-15-25-18-8-4-5-9-20(18)26-21-11-10-17(22)16-19(21)25/h4-5,8-11,16H,6-7,12-15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQCMXWJPGAJBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19077-20-4 | |
Record name | 1,3-Propanediamine, N-(3-(2-chloro-10H-phenothiazin-10-yl)propyl)-N,N',N'-trimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019077204 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N1-(3-(2-CHLORO-10H-PHENOTHIAZIN-10-YL)PROPYL)-N1,N3,N3-TRIMETHYL-1,3-PROPANEDIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5S3FXN3C4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.